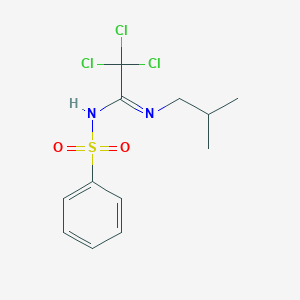![molecular formula C23H22N2O5 B284451 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide](/img/structure/B284451.png)
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. FGFRs are a family of transmembrane receptor tyrosine kinases that play a key role in the regulation of cell growth, differentiation, and survival. PD173074 has been extensively studied for its potential applications in cancer research and therapy.
作用機序
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from activating downstream signaling pathways that are involved in cell growth and survival. 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide is highly selective for FGFRs and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and migration, which are essential for tumor growth and metastasis. 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has also been shown to inhibit the development of drug resistance in cancer cells.
実験室実験の利点と制限
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide is a potent and selective inhibitor of FGFR tyrosine kinase activity, making it a valuable tool for studying the role of FGFRs in cancer biology. However, 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has not yet been approved for clinical use, so its potential therapeutic applications are still being investigated.
将来の方向性
There are several potential future directions for research on 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide. One area of interest is the development of new analogs of 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the potential use of 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the anti-cancer effects of 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide and to identify biomarkers that can be used to predict patient response to this drug.
合成法
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide can be synthesized using a multi-step process involving the condensation of 2-methoxybenzaldehyde with 4-methoxyaniline to form the intermediate 2-(4-methoxyanilino)-2-oxoethanol. This intermediate is then reacted with 4-chlorobenzoyl chloride to form the final product, 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide. The synthesis of 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide is a complex and challenging process that requires specialized equipment and expertise.
科学的研究の応用
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has been extensively studied for its potential applications in cancer research and therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
特性
分子式 |
C23H22N2O5 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
4-[2-(4-methoxyanilino)-2-oxoethoxy]-N-(2-methoxyphenyl)benzamide |
InChI |
InChI=1S/C23H22N2O5/c1-28-18-13-9-17(10-14-18)24-22(26)15-30-19-11-7-16(8-12-19)23(27)25-20-5-3-4-6-21(20)29-2/h3-14H,15H2,1-2H3,(H,24,26)(H,25,27) |
InChIキー |
OADYHNQTAWPPEC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)
![4-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)butyl 4-chlorobenzoylcarbamate](/img/structure/B284373.png)

![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B284379.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)



![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![2-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284392.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![7-(3,4-dichlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284395.png)
![7-(4-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284396.png)